molecular formula C28H26N2O9S B15079055 methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15079055
M. Wt: 566.6 g/mol
InChI Key: FIYIJTAREKIMFY-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiazolopyrimidine core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a β-keto ester, under acidic or basic conditions.

    Aldol Condensation: The thiazolopyrimidine intermediate undergoes aldol condensation with 4-(acetyloxy)-3-methoxybenzaldehyde to form the benzylidene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent.

    Materials Science: Its unique electronic properties can be explored for use in organic electronics or as a component in advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (2E)-2-[4-(hydroxy)-3-methoxybenzylidene]-5-[4-(hydroxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • **Methyl (2E)-2-[4-(methoxy)-3-methoxybenzylidene]-5-[4-(methoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The presence of acetoxy groups in methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate distinguishes it from similar compounds. These groups can influence the compound’s reactivity, solubility, and biological activity, making it unique for specific applications.

Properties

Molecular Formula

C28H26N2O9S

Molecular Weight

566.6 g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O9S/c1-14-24(27(34)37-6)25(18-8-10-20(39-16(3)32)22(13-18)36-5)30-26(33)23(40-28(30)29-14)12-17-7-9-19(38-15(2)31)21(11-17)35-4/h7-13,25H,1-6H3/b23-12+

InChI Key

FIYIJTAREKIMFY-FSJBWODESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C)OC)/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.